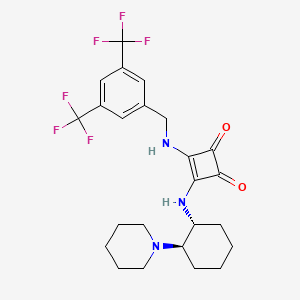![molecular formula C12H13BrN4O2 B12953473 (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone is a heterocyclic organic molecule that features a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at the 3-position and a methanone group linked to a 1,4-oxazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-1H-pyrazolo[4,3-c]pyridine and 1,4-oxazepane.
Formation of the Methanone Linkage: The key step involves the formation of the methanone linkage between the pyrazolo[4,3-c]pyridine and the 1,4-oxazepane. This can be achieved through a nucleophilic substitution reaction where the 1,4-oxazepane is reacted with a suitable electrophile derived from the pyrazolo[4,3-c]pyridine.
Reaction Conditions: Typical conditions might include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the molecule.
Cyclization Reactions: The presence of the 1,4-oxazepane ring opens up possibilities for cyclization reactions, which can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[4,3-c]pyridines, while oxidation and reduction can modify the methanone group to form alcohols or carboxylic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyrazolo[4,3-c]pyridine core, which is found in various pharmaceutical agents, indicates possible applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[4,3-c]pyridine core could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with target proteins, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Another brominated pyrazolopyridine with a different ring fusion pattern.
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine substitution but shares the pyrazolopyridine core.
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: Contains both bromine and iodine substitutions, offering different reactivity.
Uniqueness
The uniqueness of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone lies in its combination of a brominated pyrazolopyridine core with a 1,4-oxazepane ring. This structural motif is not commonly found in other compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C12H13BrN4O2 |
|---|---|
Poids moléculaire |
325.16 g/mol |
Nom IUPAC |
(3-bromo-2H-pyrazolo[4,3-c]pyridin-6-yl)-(1,4-oxazepan-4-yl)methanone |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-8-7-14-10(6-9(8)15-16-11)12(18)17-2-1-4-19-5-3-17/h6-7H,1-5H2,(H,15,16) |
Clé InChI |
OUIBWPUXOLLYGB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)C(=O)C2=CC3=NNC(=C3C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


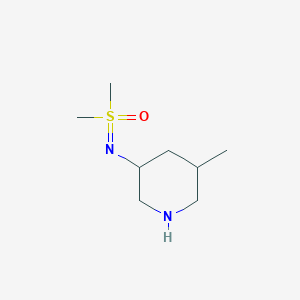
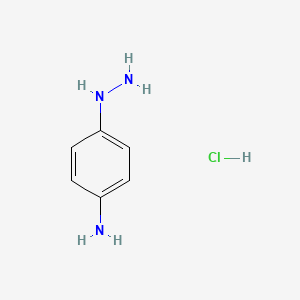
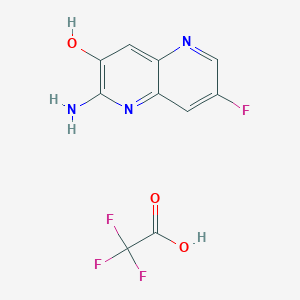
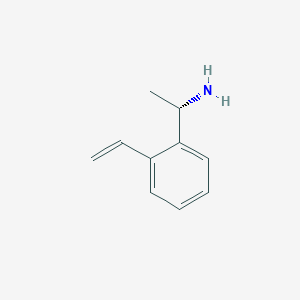
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
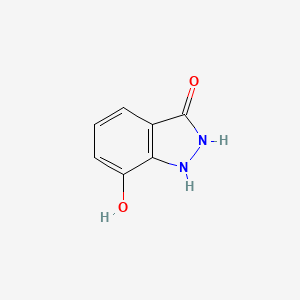
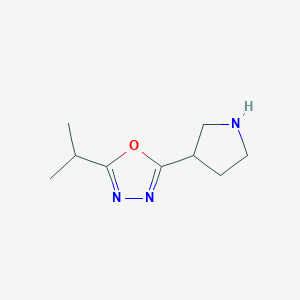

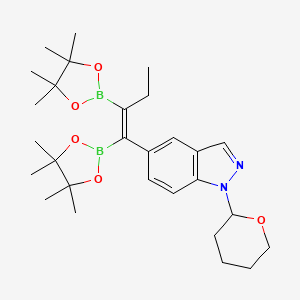
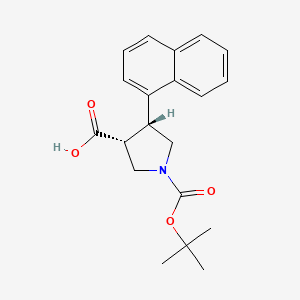
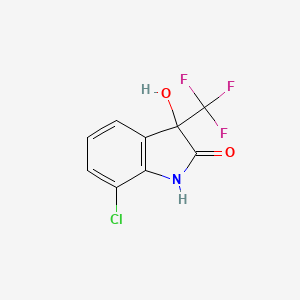
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)

